5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-

Descripción general

Descripción

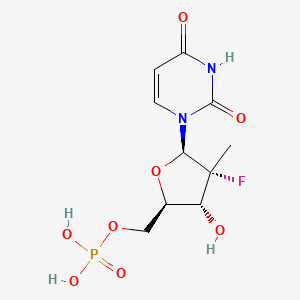

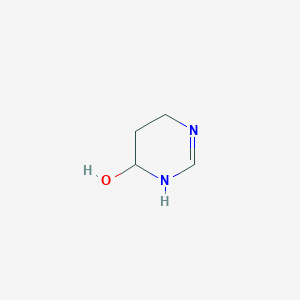

“5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, (2’R)-” is a pyrimidine 2’-deoxyribonucleoside 5’-monophosphate having uracil as the nucleobase . It is an antineoplastic drug that acts as a potent inhibitor of thymidylate synthetase .

Synthesis Analysis

The synthesis of “5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, (2’R)-” involves complex chemical reactions. The compound is synthesized from a chemically derivatized 2’-deoxy-2’-fluoro-l-uridine building block and incorporated into oligonucleotides .Molecular Structure Analysis

The molecular formula of “5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, (2’R)-” is C10H14FN2O8P . The compound has a molecular weight of 340.20 g/mol . The IUPAC name is [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.20 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 9 . The compound has a Rotatable Bond Count of 4 . The exact mass is 340.04718057 g/mol .Aplicaciones Científicas De Investigación

Anti-Hepatitis C Virus (HCV) Activity

Psi-7411 demonstrates potent anti-HCV activity both in vitro and in vivo . It is a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . It inhibits the HCV NS5B RNA-dependent RNA polymerase .

Metabolization to Active Form

To inhibit the HCV NS5B RNA-dependent RNA polymerase, psi-7411 must be metabolized to the active triphosphate form . The first step is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which is a stereospecific reaction .

Role of Cathepsin A and Carboxylesterase 1

CatA and CES1 are both expressed in primary human hepatocytes . However, the expression of CES1 is undetectable in clone A replicon cells . Studies with inhibitors of CatA and/or CES1 indicated that CatA is primarily responsible for hydrolysis of the carboxyl ester in clone A cells .

Production of Alaninyl Phosphate Metabolite

Hydrolysis of the ester is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group resulting in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707, which is common to both isomers .

Role of Histidine Triad Nucleotide-Binding Protein 1

The removal of the amino acid moiety of PSI-352707 is catalyzed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, psi-7411 . siRNA-mediated Hint1 knockdown studies further indicate that Hint1 is, at least in part, responsible for converting PSI-352707 to psi-7411 .

Phosphorylation to Active Triphosphate Metabolite

Psi-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Mecanismo De Acción

Target of Action

PSI-7411 primarily targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapy .

Mode of Action

To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 must be metabolized to its active triphosphate form . The first step in this process involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction .

Biochemical Pathways

Following the hydrolysis of the ester, a nucleophilic attack on the phosphorus by the carboxyl group results in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707 . The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1), yielding the 5’-monophosphate form, PSI-7411 . PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of PSI-7411 involve a series of transformations to reach its active form. The compound demonstrates potential for improving deficiencies in oral absorption, metabolism, tissue distribution, cellular accumulation, phosphorylation, and overall potency . The majority of systemic drug exposure is from the nucleoside GS-331007, a metabolite of PSI-7411 .

Result of Action

The result of PSI-7411’s action is the potent inhibition of HCV RNA replication, both in vitro and in vivo . By targeting and inhibiting the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 disrupts the replication of the HCV RNA genome, thereby exerting its antiviral effects .

Action Environment

The action of PSI-7411 can be influenced by various environmental factors. For instance, the expression levels of enzymes like CatA and CES1, which are involved in the metabolism of PSI-7411, can vary between different cell types . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of PSI-7411 .

Safety and Hazards

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN2O8P/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJZLQMRDFLNSW-VPCXQMTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319154 | |

| Record name | PSI 7411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- | |

CAS RN |

1015073-43-4 | |

| Record name | PSI 7411 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015073-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSI-7411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSI 7411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-7411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOL8KAC85O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)

![1-[2-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B3044946.png)

![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)

![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)